molecular formula C11H11F2NO B2392816 N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide CAS No. 2361642-08-0

N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide

Cat. No.: B2392816
CAS No.: 2361642-08-0
M. Wt: 211.212
InChI Key: DLUUWGOEOLERPZ-UHFFFAOYSA-N
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Description

N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide is a chemical compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide typically involves the introduction of a difluoromethyl group to a phenyl ring followed by the formation of the prop-2-enamide structure. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the phenyl ring. This can be achieved through various methods including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl ketones, while reduction could produce difluoromethylated phenyl alcohols .

Scientific Research Applications

N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[[3-(difluoromethyl)phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c1-2-10(15)14-7-8-4-3-5-9(6-8)11(12)13/h2-6,11H,1,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUUWGOEOLERPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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